八エチルポルフィンケトン白金(II)錯体

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Pt(II) Octaethylporphine ketone involves optimized procedures to produce the compound and its complexes in pure form. Specifically, the synthesis of octaethylporphine-diketone (OEPDK) and its platinum(II) complexes have been optimized, allowing for their isolation in preparative quantities. These compounds are characterized by NMR, UV-VIS absorption, and emission spectroscopy, showcasing their unique electronic spectra compared to corresponding porphyrins and porphyrin-monoketones (Papkovsky & Ponomarev, 2001).

Molecular Structure Analysis

The molecular and crystal structures of Pt(II) complexes, such as those with palladium(II) and platinum(II) hydroquinonylphosphine complexes, reveal their inclusion properties and their relationship with the molecular structures and co-crystalline behavior of organic ‘wheel-and-axle’ host molecules (Sembiring et al., 1995). These studies provide insights into the design of new inorganic host molecules.

Chemical Reactions and Properties

Pt(II) Octaethylporphine ketone complexes exhibit interesting reactivity, such as the Baeyer–Villiger oxidation of ketones catalyzed by Pt(II) complexes, highlighting their role as efficient catalysts in organic transformations (Michelin et al., 2010). The unique electronic properties of Pt combined with soft Lewis acid character modulated by ligands contribute to their versatile activity and selectivity in such reactions.

Physical Properties Analysis

The physical properties of Pt(II) Octaethylporphine ketone complexes are closely related to their molecular structures. Studies on luminescent mono-, bi-, and trinuclear trans-cyclometalated platinum(II) complexes derived from 2,6-diphenylpyridine show how structural features influence photophysical behavior, with emissions generally assigned as MMLCT [dsigma-->pi(CNN)] in nature, indicating the importance of Pt.Pt and pi-pi configurations in both solution and solid states (Lu et al., 2001).

Chemical Properties Analysis

The chemical properties of Pt(II) Octaethylporphine ketone and its complexes are characterized by selective formation and reactivity. For instance, the selective formation of heteroligated Pt(II) complexes with bidentate phosphine-thioether (P,S) and phosphine-Selenoether (P,Se) ligands via halide-induced ligand rearrangement reaction demonstrates the versatility of these complexes in coordination chemistry and their potential application in catalysis and material science (Spokoyny et al., 2010).

科学的研究の応用

微生物システムにおける好気呼吸モニタリング

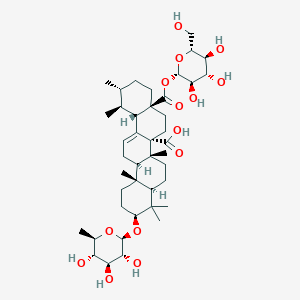

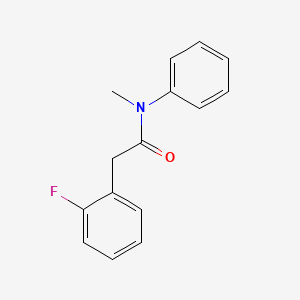

八エチルポルフィンケトン白金(II)錯体 (PtOEPK) は、微生物システムにおける好気呼吸を測定するための近赤外光学ナノセンサーの開発に利用されています {svg_1}. この応用は、微生物の代謝活性を理解することが不可欠な微生物学とバイオエンジニアリングの分野で特に重要です。PtOEPK を含むナノセンサーは、細胞濃度や抗菌剤への曝露の影響を受ける可能性のある、代謝活性の経時的な変化を動的に追跡できます。

臨床および環境設定における酸素センシング

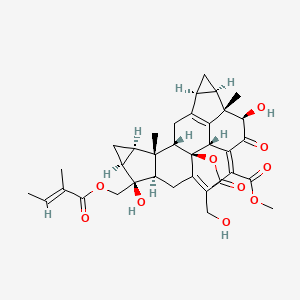

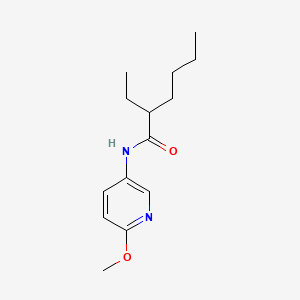

この化合物の酸素センシングにおける役割は、さまざまな臨床および環境の状況における代謝活性を特徴付けるために不可欠です {svg_2}. 生化学的酸素要求量 (BOD)、酸素拡散速度、溶存酸素濃度勾配などのパラメータを決定することにより、PtOEPK ベースのセンサーは、生物学的システムの機能に関する洞察を提供できます。

ポリマーおよびシリカベースの酸素センサー用発光色素の開発

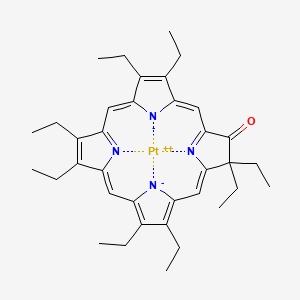

PtOEPK は、ポリマーおよびシリカベースの酸素センサーの製造における蛍光色素として機能します {svg_3}. これらのセンサーは、産業プロセスから生物学的調査に至るまで、さまざまな環境における酸素レベルを検出するために使用できる材料科学と化学工学などの分野で不可欠です。

OLED 用赤色三重項発光材料

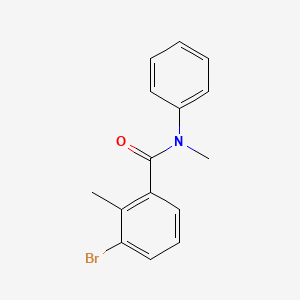

オプトエレクトロニクスの分野では、PtOEPK は、有機発光ダイオード (OLED) に対して高い外部量子収率を持つ赤色三重項発光材料として使用されています {svg_4}. この応用は、効率的で長寿命の材料を必要とするディスプレイ技術と照明システムの開発にとって重要です。

酸素用のリン光プローブ

リン光プローブとして、PtOEPK はさまざまな設定における酸素レベルを測定するために使用されます {svg_5}. この応用は、正確で敏感な酸素検出が要求される触媒作用と圧力感応塗料 (PSP) 技術で特に役立ちます。

イメージングとセンシングのための NIR 発光

PtOEPK の近赤外 (NIR) 発光特性により、イメージングとセンシングアプリケーションに適した候補となっています {svg_6}. 医療画像とリモートセンシングなどの分野では、NIR 発光は、生物学的組織と環境サンプルに深く浸透する能力があるため、より鮮明な画像とより正確なデータを提供するという利点があります。

作用機序

Target of Action

The primary target of Pt(II) Octaethylporphine ketone is oxygen . It is used as a phosphorescent probe for oxygen, indicating its role in detecting and measuring oxygen levels in various environments .

Mode of Action

Pt(II) Octaethylporphine ketone interacts with its target, oxygen, through a process known as phosphorescence . Phosphorescence is a type of photoluminescence where material absorbs photons and re-emits them after a certain period. The interaction of Pt(II) Octaethylporphine ketone with oxygen affects the phosphorescence, allowing the oxygen levels to be determined based on the changes in the phosphorescent signal .

Biochemical Pathways

For instance, it may be relevant in cellular respiration, a process in which cells use oxygen to produce energy .

Result of Action

The primary result of Pt(II) Octaethylporphine ketone’s action is the generation of a phosphorescent signal that varies with oxygen levels . This allows it to serve as a valuable tool for measuring oxygen levels in various environments, including biological systems .

Safety and Hazards

The safety data sheet for Pt(II) Octaethylporphine ketone suggests keeping the container tightly closed, avoiding breathing dust/fume/gas/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing impervious gloves/protective clothing/eye protection/face protection .

将来の方向性

Pt(II) Octaethylporphine ketone has been found to have optical properties for sensing oxygen and can be incorporated into nanosensors . It may be used as a fluorescent dye in the fabrication of polymer- and silica-based oxygen sensors . This suggests potential future directions in the development of advanced sensing technologies.

Relevant Papers One relevant paper titled “Phosphorescent Complexes of Porphyrin Ketones: Optical Properties and Application to Oxygen Sensing” discusses the optical properties of Pt(II) Octaethylporphine ketone and its application to oxygen sensing .

生化学分析

Biochemical Properties

Pt(II) Octaethylporphine ketone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as an inhibitor or activator of specific enzymes, depending on the biochemical environment. For instance, Pt(II) Octaethylporphine ketone has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, it can bind to metalloproteins, altering their structural conformation and function .

Cellular Effects

Pt(II) Octaethylporphine ketone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, Pt(II) Octaethylporphine ketone can impact gene expression and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial function and triggering oxidative stress .

Molecular Mechanism

The molecular mechanism of Pt(II) Octaethylporphine ketone involves its binding interactions with biomolecules. This compound can form stable complexes with DNA, leading to the inhibition of DNA replication and transcription. Additionally, Pt(II) Octaethylporphine ketone can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pt(II) Octaethylporphine ketone can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over prolonged periods or under specific environmental conditions. Long-term studies have shown that Pt(II) Octaethylporphine ketone can have sustained effects on cellular function, particularly in terms of inducing oxidative stress and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Pt(II) Octaethylporphine ketone vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, Pt(II) Octaethylporphine ketone can induce toxic effects, including oxidative damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

Pt(II) Octaethylporphine ketone is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. This compound can interact with enzymes such as glutathione S-transferase, influencing the detoxification of reactive intermediates. Additionally, Pt(II) Octaethylporphine ketone can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, Pt(II) Octaethylporphine ketone is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as mitochondria, where it exerts its biochemical effects. The localization and accumulation of Pt(II) Octaethylporphine ketone are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of Pt(II) Octaethylporphine ketone is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Pt(II) Octaethylporphine ketone has been shown to localize to mitochondria, where it disrupts mitochondrial function and induces apoptosis. The precise localization of this compound within cells is essential for its biochemical effects .

特性

IUPAC Name |

3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one;platinum(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPOGYJJFLIBKP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(C3=O)(CC)CC)CC.[Pt+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4OPt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,2'R,3R,3'S)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one](/img/structure/B1180566.png)